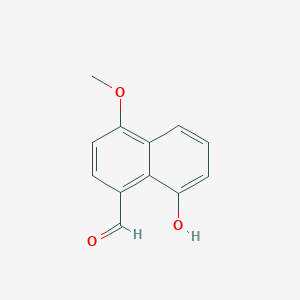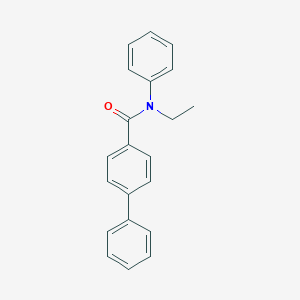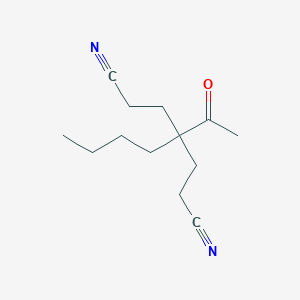![molecular formula C14H12Cl2N2OS3 B274501 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone](/img/structure/B274501.png)
1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone, also known as DCDPE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the cyclopropyl-containing aryl ketone family and has a unique chemical structure that makes it an attractive target for research.
作用机制
The mechanism of action of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone involves its interaction with the active site of enzymes and proteins. This compound binds to the active site of enzymes and disrupts their function, leading to a decrease in their activity. The compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to selectively inhibit the activity of certain enzymes, leading to changes in cellular metabolism. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
One of the primary advantages of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone is its selectivity for certain enzymes, making it a valuable tool for studying their function. The compound is also relatively easy to synthesize, making it readily available for research. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone. One potential area of research is its use as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of research is the development of new compounds based on the chemical structure of this compound, which may have improved selectivity and efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
合成方法
The synthesis of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 2,2-dichlorocyclopropylphenylmethanone with 3-methylthio-1,2,4-thiadiazole-5-thiol in the presence of a suitable base and solvent. The reaction yields this compound as a white crystalline solid with a high purity.
科学研究应用
1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as a chemical probe to study the mechanism of action of various enzymes and proteins. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function.
属性
分子式 |
C14H12Cl2N2OS3 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C14H12Cl2N2OS3/c1-20-12-17-13(22-18-12)21-7-11(19)9-4-2-8(3-5-9)10-6-14(10,15)16/h2-5,10H,6-7H2,1H3 |
InChI 键 |
PHINRELIYFULFS-UHFFFAOYSA-N |
SMILES |
CSC1=NSC(=N1)SCC(=O)C2=CC=C(C=C2)C3CC3(Cl)Cl |
规范 SMILES |
CSC1=NSC(=N1)SCC(=O)C2=CC=C(C=C2)C3CC3(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B274422.png)




![1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B274429.png)
![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)





